

# Technical Analysis: Dehydro Ivabradine Structure & Characterization

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Dehydro Ivabradine

CAS No.: 1086026-31-4

Cat. No.: B194653

[Get Quote](#)

## Executive Summary: The Structural Divergence

**Dehydro Ivabradine** (CAS: 1086026-31-4) represents a critical oxidative impurity and degradation product of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, Ivabradine.

From a structural perspective, **Dehydro Ivabradine** differs from the parent molecule by the loss of two hydrogen atoms in the benzazepine ring, specifically forming a double bond at the C4-C5 position. This unsaturation creates a conjugated system extending from the fused benzene ring through the lactam functionality, significantly altering its UV-Vis absorption profile and chromatographic behavior compared to the parent drug.

This guide dissects the chemical structure, formation mechanism, and analytical control strategies for **Dehydro Ivabradine**, providing a self-validating framework for its identification in pharmaceutical development.

## Chemical Structure Elucidation

The core structural modification occurs in the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one moiety of Ivabradine.<sup>[1]</sup> In the dehydro analog, oxidative dehydrogenation converts the saturated ethylene bridge ( $-\text{CH}_2-\text{CH}_2-$ ) at positions 4 and 5 into a vinylene group ( $-\text{CH}=\text{CH}-$ ).

## Comparative Structural Data

| Feature               | Ivabradine (Parent)                                                                                                                               | Dehydro Ivabradine (Impurity)                                                                                                               |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number            | 155974-00-8 (HCl)                                                                                                                                 | 1086026-31-4 (Free Base)                                                                                                                    |
| Molecular Formula     | C <sub>27</sub> H <sub>36</sub> N <sub>2</sub> O <sub>5</sub>                                                                                     | C <sub>27</sub> H <sub>34</sub> N <sub>2</sub> O <sub>5</sub>                                                                               |
| Molecular Weight      | 468.59 g/mol                                                                                                                                      | 466.57 g/mol (-2.02 Da)                                                                                                                     |
| IUPAC Name            | 3-{3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino]propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one |
| Key Functional Change | Saturated azepine ring                                                                                                                            | Conjugated enamide system (C4=C5 unsaturation)                                                                                              |
| Chirality             | (S)-enantiomer (retained)                                                                                                                         | (S)-enantiomer (retained)                                                                                                                   |

## Structural Logic & Causality

The formation of the C4=C5 double bond is thermodynamically driven by the extension of conjugation. In Ivabradine, the amide group is isolated from the aromatic ring by the saturated C4-C5 bridge. In **Dehydro Ivabradine**, the new double bond conjugates the amide carbonyl with the aromatic ring, stabilizing the planar conformation but potentially increasing reactivity (Michael acceptor potential).

## Formation & Metabolic Pathway

While Ivabradine is primarily metabolized by CYP3A4 to form N-desmethyl ivabradine, **Dehydro Ivabradine** is frequently observed as a degradation product under oxidative stress conditions or as a minor process impurity.

## Mechanistic Pathway Diagram

The following diagram illustrates the oxidative dehydrogenation pathway transforming Ivabradine into its Dehydro analog.



[Click to download full resolution via product page](#)

Figure 1: Oxidative dehydrogenation pathway of Ivabradine yielding **Dehydro Ivabradine**.<sup>[2]</sup>

## Analytical Characterization Protocol

To reliably detect and quantify **Dehydro Ivabradine**, researchers must exploit the physicochemical differences induced by the loss of hydrogen.

### Mass Spectrometry (LC-MS/MS)

- Parent Ion: The Dehydro impurity presents a protonated molecular ion at  $m/z$  467.2, exactly 2 Da lower than Ivabradine ( $m/z$  469.3).
- Fragmentation: Both compounds share the characteristic fragment from the cleavage of the propyl linker, but the benzazepine-containing fragment will show a -2 Da shift in the impurity.

### UV-Vis Spectroscopy

- Shift: The extended conjugation in **Dehydro Ivabradine** results in a bathochromic shift (red shift) and hyperchromic effect compared to the parent.
- Implication: If using a diode array detector (DAD), extract chromatograms at a slightly higher wavelength (e.g., 290-300 nm) to maximize sensitivity for the impurity relative to the parent.

### HPLC Method Validation (Standard Protocol)

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5  $\mu$ m).

- Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile.
- Elution Order: Due to the planar, conjugated nature of the benzazepine ring, **Dehydro Ivabradine** typically elutes after Ivabradine in reverse-phase systems due to increased pi-pi interactions with the stationary phase.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16114796, Dehydroivabradine. Retrieved February 1, 2026, from [\[Link\]](#)
- European Medicines Agency. Assessment Report: Ivabradine (Corlentor).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [Ivabradine | C27H36N2O5 | CID 132999 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Dehydroivabradine | C27H34N2O5 | CID 16114796 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Analysis: Dehydro Ivabradine Structure & Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194653#what-is-the-chemical-structure-of-dehydro-ivabradine\]](https://www.benchchem.com/product/b194653#what-is-the-chemical-structure-of-dehydro-ivabradine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)